(3S)-3-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride
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Description
(3S)-3-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C15H18ClNO and its molecular weight is 263.77. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Pharmaceutical Building Blocks
A study by Jiang & Si (2004) introduced a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, leading to chiral trichloromethyl propargyl alcohols. This process provides an efficient pathway to synthesize key pharmaceutical intermediates with high enantiomeric excess, showcasing the utility of amino alcohol derivatives in organic synthesis (B. Jiang, Y. Si, 2004).
Antimicrobial Applications
Doraswamy & Ramana (2013) explored the synthesis of substituted phenyl azetidines, starting from 3-amino-2-(4-bromo phenyl) propan-1-ol. These compounds were screened for antimicrobial activity, indicating the potential of amino alcohol derivatives as antimicrobial agents (K. Doraswamy, P. Ramana, 2013).
Antiradical and Antimicrobial Properties
Čižmáriková et al. (2020) synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, demonstrating their antimicrobial and antioxidant activities. Although these activities were lower compared to some beta-blockers, this research highlights the versatility of hydroxyphenyl propan-1-ones in developing biologically active compounds (R. Čižmáriková et al., 2020).
Uterine Relaxant Activity
Viswanathan & Chaudhari (2006) synthesized a series of substituted p-hydroxyphenylethanolamines, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides. These compounds showed potent uterine relaxant activity, indicating their potential in delaying labor or treating preterm labor conditions (C. Viswanathan, A. S. Chaudhari, 2006).
Properties
IUPAC Name |
(3S)-3-amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-15(10-11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15,17H,10-11,16H2;1H/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKYWRKENSLCQ-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.